

## Neridronate Clinical Trials: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



#### **Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the clinical development of **neridronate**, with a particular focus on the termination of its Phase III clinical trials for the treatment of Complex Regional Pain Syndrome (CRPS).

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the Phase III clinical trials of **neridronate** for CRPS?

The two pivotal Phase III clinical trials, KF7013-02 and KF7013-04, were terminated because a pre-planned interim futility analysis concluded that the trials were unlikely to meet their primary endpoint.[1][2][3] This decision was not based on any new safety concerns.[1]

Q2: What was the primary endpoint of the terminated Phase III trials?

The primary endpoint was to demonstrate the superiority of a cumulative 400 mg intravenous dose of **neridronate** versus placebo in reducing CRPS-related pain.[4] This was measured as the change from baseline to Week 12 in the average pain intensity score, recorded daily by patients on an 11-point Numeric Rating Scale (NRS).

Q3: What were the results of the interim futility analysis?



The pooled data from both trials at the interim analysis showed that the difference between **neridronate** and placebo in the mean change from baseline for average pain intensity was 0.16 on the 11-point NRS. This did not meet the pre-specified futility threshold of -0.3, indicating a low probability of the trials achieving a statistically significant result. For trial KF7013-02, the least squares mean change from baseline in pain scores was -1.23 for the **neridronate** group and -0.16 for the placebo group. In trial KF7013-04, the least squares mean change was -1.28 for **neridronate** and -1.71 for placebo.

Q4: Were there any safety issues that contributed to the trial termination?

No, the discontinuation of the Phase III trials was not due to safety concerns. Ongoing monitoring of safety data did not reveal any new risks, and the safety and tolerability profile of **neridronate** was consistent with its known profile.

Q5: Did **neridronate** show any promise in earlier clinical trials?

Yes, prior to the Phase III trials, **neridronate** had shown positive results in earlier studies for the treatment of CRPS. A randomized, double-blind, placebo-controlled Phase II study demonstrated a significant reduction in pain and other CRPS symptoms. These promising results led to the U.S. Food and Drug Administration (FDA) granting **neridronate** Breakthrough Therapy and Fast Track designations.

# Troubleshooting Guide: Understanding the Discrepancy in Clinical Trial Results

Issue: Why did the promising results of earlier **neridronate** trials not translate to success in the larger Phase III studies?

#### Possible Explanations:

Patient Population: There may have been differences in the patient populations between the
earlier and later trials. The Phase III trials (KF7013-02 and KF7013-04) enrolled a broader
population, which may have included patients with more refractory or heterogeneous forms
of CRPS.



- Placebo Effect: A significant placebo response was observed in the Phase III trials, which can make it challenging to demonstrate the efficacy of the active treatment.
- Trial Design: While the fundamental design was similar, subtle differences in trial execution or patient management across a larger, multi-center international study could have influenced the outcomes.
- Natural History of the Disease: The variability in the natural progression of CRPS could have contributed to the lack of a clear treatment effect in the larger trials.

## **Quantitative Data Summary**

Table 1: Key Efficacy Data from Terminated Phase III Trials (Interim Analysis)

| Parameter                                                           | Neridronate Group | Placebo Group | Futility Threshold |
|---------------------------------------------------------------------|-------------------|---------------|--------------------|
| Pooled Mean Change<br>from Baseline in Pain<br>Score (11-point NRS) | Not specified     | Not specified | > -0.3             |
| Pooled Difference vs. Placebo (11-point NRS)                        | 0.16              | -             | -                  |
| Trial KF7013-02: LS<br>Mean Change from<br>Baseline (SE)            | -1.23 (0.310)     | -0.16 (0.305) | -                  |
| Trial KF7013-04: LS<br>Mean Change from<br>Baseline (SE)            | -1.28 (0.270)     | -1.71 (0.268) | -                  |

NRS: Numeric Rating Scale; LS Mean: Least Squares Mean; SE: Standard Error \*\*

Table 2: Efficacy Data from a Preceding Successful Phase II Trial



| Parameter                           | Neridronate Group<br>(n=41) | Placebo Group<br>(n=37) | p-value |
|-------------------------------------|-----------------------------|-------------------------|---------|
| Mean VAS Score at<br>Day 30 (mm)    | 31.9 ± 23.3                 | 52.3 ± 27.8             | 0.0003  |
| Patients with ≥50%<br>VAS Reduction | 65.9%                       | 29.7%                   | 0.0017  |

VAS: Visual Analogue Scale \*\*

## **Experimental Protocols**

Terminated Phase III Trials (KF7013-02 & KF7013-04)

- Study Design: These were randomized, double-blind, placebo-controlled, parallel-group, multicenter trials.
- Participants: Adults (≥18 years) with a diagnosis of CRPS according to the Budapest clinical criteria, with a disease duration of 2 years or less and a baseline average pain intensity score of ≥4 on an 11-point NRS.
- Intervention: Participants were randomized to receive either four intravenous infusions of 100 mg neridronic acid or a matching placebo over 10 days.
- Primary Outcome: The primary efficacy endpoint was the change from baseline to Week 12 in the weekly average of the daily pain intensity score (11-point NRS).
- Secondary Outcomes: Included assessments of pain response, changes in edema, and dynamic mechanical allodynia.

#### **Visualizations**





Click to download full resolution via product page

Caption: Logical flow leading to the termination of **neridronate** Phase III trials.





Click to download full resolution via product page

Caption: Simplified signaling pathway for **neridronate**'s mechanism of action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. grunenthal.com [grunenthal.com]
- 2. grunenthal.com [grunenthal.com]
- 3. grunenthal.com [grunenthal.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Neridronate Clinical Trials: A Technical Support Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678199#reasons-for-neridronate-clinical-trial-termination]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com